Product packaging for 2-Chloro-N-isopropylquinazolin-4-amine(Cat. No.:CAS No. 931059-49-3)

2-Chloro-N-isopropylquinazolin-4-amine

Numéro de catalogue: B2919513
Numéro CAS: 931059-49-3
Poids moléculaire: 221.69
Clé InChI: LQPNVVORFHMPMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspective and Fundamental Significance of the Quinazoline (B50416) Scaffold in Chemical Sciences

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in chemical sciences. Its journey began in the late 19th century, with the first synthesis reported by Bischler and Lang in 1895. nih.gov Fundamentally, the quinazoline structure is significant due to its unique electronic properties and the versatile reactivity it offers. The presence of two nitrogen atoms within the pyrimidine ring creates sites of both nucleophilicity and electrophilicity, allowing for a wide array of chemical modifications. google.com This inherent reactivity has made the quinazoline nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. pharmaffiliates.com Over the decades, numerous synthetic methodologies have been developed to construct and functionalize the quinazoline core, reflecting its enduring importance in organic synthesis. google.com

Broader Academic Relevance of Quinazoline Derivatives in Contemporary Chemical Biology Research

In contemporary chemical biology and medicinal chemistry, quinazoline derivatives are ubiquitously studied for their diverse pharmacological activities. google.com The structural rigidity and aromatic nature of the scaffold provide an excellent platform for designing molecules that can interact with biological macromolecules like enzymes and receptors. Consequently, quinazoline derivatives have been investigated and developed for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents. nih.govpharmaffiliates.comchemsrc.com Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and function as tyrosine kinase inhibitors for cancer therapy. This success has spurred ongoing research to explore new derivatives with improved efficacy, selectivity, and pharmacological profiles, solidifying the quinazoline scaffold's prominent role in modern drug discovery. google.com

Positioning 2-Chloro-N-isopropylquinazolin-4-amine within the Quinazoline Class: Core Research Focus

This compound belongs to the class of 2,4-disubstituted quinazolines. Its structure is characterized by a chlorine atom at the 2-position and an isopropylamino group at the 4-position of the quinazoline ring. This specific substitution pattern makes it a valuable intermediate in synthetic chemistry. The chlorine atom at the C2 position can be displaced by various nucleophiles, while the N-isopropyl group at the C4 position modulates the compound's steric and electronic properties.

The primary research focus for compounds of this type is often as building blocks for the synthesis of more complex molecules. The differential reactivity of the C2 and C4 positions on a precursor molecule like 2,4-dichloroquinazoline (B46505) allows for sequential, regioselective substitutions. The synthesis of this compound would typically proceed via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline with isopropylamine (B41738). Theoretical and experimental studies have shown that the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic attack than the C2 position, allowing for the selective introduction of the isopropylamino group at C4 while retaining the chlorine at C2 for subsequent functionalization.

While specific, detailed research findings on this compound itself are not extensively documented in peer-reviewed literature, its significance lies in its potential as a precursor for creating libraries of novel quinazoline derivatives for biological screening. For instance, subsequent reaction at the C2 position could introduce a variety of substituents, leading to N2,N4-disubstituted quinazoline-2,4-diamines, a class of compounds that has been investigated for potential antibacterial activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 931059-49-3 pharmint.net
Molecular Formula C₁₁H₁₂ClN₃
Molecular Weight 221.69 g/mol
IUPAC Name 2-chloro-N-(propan-2-yl)quinazolin-4-amine
SMILES CC(C)NC1=NC2=CC=CC=C2C(=N1)Cl
Canonical SMILES CC(C)NC1=NC2=CC=CC=C2C(=N1)Cl
InChI Key Not available in public databases

Note: Data is based on chemical structure and information from chemical suppliers, as specific experimental data from peer-reviewed literature is not widely available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClN3 B2919513 2-Chloro-N-isopropylquinazolin-4-amine CAS No. 931059-49-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-N-propan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNVVORFHMPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Isopropylquinazolin 4 Amine

Established Synthetic Routes for 2-Chloro-N-isopropylquinazolin-4-amine

Nucleophilic Substitution Reactions with Amines

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for the synthesis of substituted quinazolines. This approach typically involves the displacement of a halide, most commonly a chloride, from the quinazoline (B50416) core by an amine nucleophile. The reactivity of the quinazoline ring is significantly influenced by the positions of the leaving groups and the nature of the attacking amine.

While direct documentation of the reaction between 2-chloroquinazoline-4-amine and isopropylamine (B41738) is not extensively detailed in the reviewed literature, the principles of nucleophilic aromatic substitution on the quinazoline ring suggest its feasibility. In this proposed pathway, the lone pair of electrons on the nitrogen atom of isopropylamine would attack the electron-deficient C2 position of 2-chloroquinazoline-4-amine, leading to the displacement of the chloride ion. This reaction would likely require elevated temperatures and a suitable solvent to proceed efficiently. The presence of the amino group at the C4 position may influence the reactivity of the C2 position, potentially requiring more forcing conditions compared to reactions with 2,4-dichloroquinazoline (B46505).

A more extensively documented and highly regioselective method for the synthesis of this compound involves the sequential amination of 2,4-dichloroquinazoline. This strategy leverages the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the quinazoline ring. nih.govmdpi.comresearchgate.net

The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. nih.govmdpi.com This enhanced reactivity is attributed to the greater electron deficiency at the C4 carbon. As a result, the reaction of 2,4-dichloroquinazoline with a primary amine, such as isopropylamine, can be controlled to achieve selective substitution at the C4 position, yielding the desired this compound intermediate. digitellinc.com

This regioselectivity is a consistent feature across a wide range of primary and secondary aliphatic amines, as well as anilines and benzylamines. nih.gov The reaction conditions for this selective amination are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol (B145695) or isopropanol (B130326). researchgate.netnih.gov The use of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is common to neutralize the hydrogen chloride generated during the reaction. mdpi.com

Further reaction of the resulting 2-chloro-N-substituted-quinazolin-4-amine with a different amine at a higher temperature can then be employed to synthesize 2,4-disubstituted quinazolines. researchgate.net This stepwise approach provides a versatile and controlled route to a diverse array of quinazoline derivatives.

Table 1: Reaction Conditions for Sequential Amination of 2,4-dichloroquinazoline

Amine NucleophileSolventBaseTemperature (°C)Yield (%)Reference
IsopropylamineIsopropanol-RefluxNot Specified researchgate.net
Various anilinesIsopropanol-RefluxNot Specified researchgate.net
Various benzylaminesIsopropanolTriethylamineRefluxNot Specified researchgate.net
DiethylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified scispace.com

Cyclization and Ring-Formation Strategies

In addition to modifying a pre-existing quinazoline core, this compound and its precursors can be synthesized through the construction of the quinazoline ring itself. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

The synthesis of the quinazoline scaffold can be initiated from ortho-substituted benzene rings. For instance, synthetic routes starting from o-vanillin, a derivative of o-dimethoxybenzene, have been reported for the preparation of substituted quinazolinones. This suggests a potential, albeit multi-step, pathway towards quinazoline intermediates. The synthesis of 6,7-dimethoxy-substituted quinazolines, for example, often begins with derivatives of veratraldehyde (3,4-dimethoxybenzaldehyde). While not a direct route to the title compound, these methodologies highlight the utility of substituted dimethoxybenzenes in constructing the fundamental quinazoline ring system which can then be further functionalized.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like quinazolines in a single step from three or more starting materials. acs.orgopenmedicinalchemistryjournal.comresearchgate.net Various MCRs have been developed for the synthesis of 2,4-disubstituted quinazolines.

For instance, a one-pot, three-component reaction of 2-aminobenzonitriles, orthoesters, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce 2-alkyl-4-aminoquinazolines. researchgate.net While this specific example does not yield a 2-chloro substituent, it demonstrates the principle of constructing the 4-aminoquinazoline core through an MCR.

Another MCR approach involves the reaction of 2-aminoaryl ketones, aldehydes, and a nitrogen source like urea (B33335) or ammonium acetate. openmedicinalchemistryjournal.com These reactions can be catalyzed by various reagents or proceed under microwave irradiation. The versatility of MCRs allows for the introduction of diverse substituents at various positions of the quinazoline ring by simply changing the starting components. While a direct MCR for the synthesis of this compound has not been explicitly detailed, the adaptability of MCRs suggests that with appropriate starting materials, such a synthesis could be developed. For example, an Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step process to generate polycyclic quinazolinones, showcasing the power of MCRs in building complex quinazoline-based structures. researchgate.netnih.gov

Advanced Synthetic Strategies for Analogs of this compound

The synthesis of analogs of this compound leverages advanced organic chemistry methodologies to modify the quinazoline scaffold. These strategies are crucial for developing novel compounds with diverse applications. The focus lies on creating variations of the core structure through efficient and selective chemical transformations.

Metal-Catalyzed Cross-Coupling Reactions in Quinazoline Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for functionalizing the quinazoline core. nih.gov Halogenated quinazolines, such as those with a chlorine atom at the C2 or C4 position, are excellent substrates for these transformations. The reactivity of the Csp²–Cl bond is significantly enhanced due to the α-nitrogen effect, making it a prime site for modification. nih.gov Among the various cross-coupling reactions, Suzuki-Miyaura, Negishi, and Sonogashira couplings are prominently used. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming Csp²–Csp² bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov In the context of quinazoline synthesis, it is frequently used to introduce aryl or heteroaryl substituents, particularly at the 4-position by displacing a chloro group. nih.govresearchgate.net For instance, the coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids proceeds exclusively at the C-4 position, demonstrating the high selectivity of this method. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Chloroquinazolines

Quinazoline SubstrateBoronic AcidCatalyst/BaseConditionsProductYieldReference
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline3-Nitrophenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME/EtOH, Microwave4-(3-Nitrophenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline78% nih.gov
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline5-Methyl-2-thienylboronic acidPd(PPh₃)₄ / Na₂CO₃DME/EtOH, Microwave4-(5-Methyl-2-thienyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline65% nih.gov
4-Chloro-2-trichloromethylquinazolinePhenylboronic acidPd(OAc)₂ / Cs₂CO₃DMF, Reflux4-Phenyl-2-trichloromethylquinazoline85% nih.gov

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly useful for forming carbon-carbon bonds and is known for its high reactivity and functional group tolerance. nih.govrsc.org While less common than the Suzuki coupling for quinazolines, it has been effectively employed for the synthesis of carbo-substituted derivatives from halogenated precursors. mdpi.com A key example is the reaction between 2-chloro-6,7-dimethoxyquinazolines and an organozinc reagent (CH₃ZnCl) to introduce a methyl group at the 2-position, demonstrating its utility in modifying the pyrimidine (B1678525) ring of the quinazoline system. mdpi.com The reaction typically proceeds at or slightly above room temperature to prevent the degradation of the organozinc compound. nih.gov

Table 2: Example of Negishi Cross-Coupling on a Chloroquinazoline Analog

Quinazoline SubstrateOrganozinc ReagentCatalystSolventProductReference
2-Chloro-4-(substituted)-6,7-dimethoxyquinazolinesCH₃ZnClPd(PPh₃)₄Dioxane2-Methyl-4-(substituted)-6,7-dimethoxyquinazolines mdpi.com

The Sonogashira cross-coupling reaction forms a Csp²–Csp bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for introducing alkynyl moieties onto the quinazoline scaffold. mdpi.com The reaction is often carried out under mild, room-temperature conditions. wikipedia.org In the synthesis of quinazoline analogs, the highly reactive 4-chloro position is an ideal site for Sonogashira coupling. nih.gov For instance, 2-substituted 4-chloroquinazolines react readily with various terminal alkynes in the presence of Pd(PPh₃)₄ and CuI to yield a series of 4-alkynylquinazolines in high yields. nih.govresearchgate.net

Table 3: Examples of Sonogashira Cross-Coupling Reactions on 4-Chloroquinazolines

Quinazoline SubstrateTerminal AlkyneCatalyst SystemBase/SolventProductYieldReference
4-Chloro-6,7-dimethoxy-quinazolinePhenylacetylenePd(PPh₃)₄ / CuINEt₃ / DMF4-(Phenylethynyl)-6,7-dimethoxyquinazolineHigh nih.govresearchgate.net
4-Chloro-2-methylquinazolineCyclopropylacetylenePd(PPh₃)₄ / CuICs₂CO₃ / DMF4-(Cyclopropylethynyl)-2-methylquinazolineHigh nih.govresearchgate.net
4-Chloro-2-phenylquinazoline1-HeptynePd(PPh₃)₄ / CuICs₂CO₃ / DMF4-(Hept-1-yn-1-yl)-2-phenylquinazolineHigh nih.govresearchgate.net

One-Pot Synthetic Protocols for Quinazoline-Based Structures

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, has gained significant attention for its efficiency, reduced waste, and operational simplicity. acs.orgnih.gov Various one-pot, multi-component reactions have been developed for the construction of the quinazoline core. openmedicinalchemistryjournal.com These methods often involve the condensation of an anthranilic acid derivative, an amine, and a one-carbon source. nih.govtandfonline.com For example, a facile one-pot condensation has been developed for quinazolinone synthesis using an in-situ generated amine source. rsc.orgnih.gov Another approach utilizes the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate under solvent-free conditions to produce quinazoline frameworks in good to excellent yields. nih.gov These protocols provide rapid access to a diverse library of quinazoline-based structures. acs.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

Table 4: Overview of Green Synthesis Approaches for Quinazolines

Green ApproachDescriptionExample ReactionAdvantagesReference
Microwave IrradiationUse of microwave energy to accelerate reactions.Multi-component reaction of enaminones, malononitrile, and aldehydes to form fused quinazolines.Reduced reaction time, higher yields, energy efficiency. openmedicinalchemistryjournal.com
Deep Eutectic Solvents (DESs)Using a mixture of hydrogen bond donors and acceptors as a recyclable, green solvent.Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from anthranilic acid, acetic anhydride, and an amine in a choline (B1196258) chloride:urea DES.Biodegradable, low cost, recyclable solvent system. tandfonline.com
Ultrasonic IrradiationApplication of ultrasound to enhance reaction rates and yields.One-pot synthesis of quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines.Clean synthesis, high yields, shorter reaction times compared to traditional methods. nih.gov
Metal-Free SynthesisAvoiding transition metal catalysts to reduce toxicity and cost.Four-component reaction of anilines, aromatic aldehydes, and ammonium iodide.Environmentally benign, avoids metal contamination in products. rsc.org

Chemical Modifications and Derivatization of this compound and its Derivatives

The structural backbone of this compound serves as a versatile template for chemical modification. The presence of the reactive 2-chloro substituent, the secondary amine at the 4-position, and the aromatic ring system allows for a wide range of derivatization strategies aimed at exploring the chemical space and developing analogs with tailored properties. These modifications are primarily centered on functional group interconversions, the introduction of chirality, and significant alterations of the core structure through scaffold hopping.

Functional group interconversion (FGI) is a cornerstone of medicinal chemistry and synthetic organic chemistry, defined as the process of converting one functional group into another through various chemical reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For this compound and its derivatives, the most prominent site for FGI is the C2-chloro position, which is susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a diverse array of functional groups.

Nucleophilic Substitution at the C2-Position:

The chlorine atom at the C2 position of the quinazoline ring is an excellent leaving group, facilitating reactions with various nucleophiles. This is a common strategy for derivatizing quinazoline cores. scispace.comsemanticscholar.org By reacting the parent compound with different nucleophiles, a library of analogs can be synthesized.

C-N Bond Formation: Amines are frequently used as nucleophiles to displace the chloride, yielding 2,4-diaminoquinazoline derivatives. This reaction is typically performed by heating the chloroquinazoline with a primary or secondary amine in a suitable solvent like isopropanol or toluene. semanticscholar.org

C-O Bond Formation: Alkoxides or phenoxides can react to form 2-alkoxy or 2-aryloxy quinazoline derivatives.

C-S Bond Formation: Thiolates can be employed to introduce sulfur-containing moieties, resulting in 2-thioether derivatives.

These transformations are fundamental for exploring structure-activity relationships, as the nature of the substituent at the C2 position can significantly influence the molecule's biological and physicochemical properties.

The table below summarizes common functional group interconversions applicable to the 2-chloro-quinazoline scaffold based on established chemical principles. imperial.ac.ukvanderbilt.edu

Starting Functional GroupReagent ClassResulting Functional GroupReaction Type
C2-ChloridePrimary/Secondary Amines (R-NH2, R2NH)C2-Amino (C-N)Nucleophilic Aromatic Substitution
C2-ChlorideAlcohols/Phenols (R-OH) in baseC2-Ether (C-O)Nucleophilic Aromatic Substitution
C2-ChlorideThiols (R-SH) in baseC2-Thioether (C-S)Nucleophilic Aromatic Substitution
Aromatic Ring C-HNitrating Agents (e.g., HNO3/H2SO4)C-Nitro (C-NO2)Electrophilic Aromatic Substitution
Nitro Group (on ring)Reducing Agents (e.g., Fe/HCl, H2/Pd-C)Amino Group (C-NH2)Reduction
Amino Group (on ring)Diazotizing Agents (NaNO2/HCl) then Sandmeyer Reagents (e.g., CuCl)Halogen (C-Cl)Diazotization/Sandmeyer Reaction

This table represents potential transformations based on general organic chemistry principles and reactions observed on similar heterocyclic systems.

In addition to modifying the C2 position, the aromatic part of the quinazoline ring can undergo electrophilic substitution, although the reaction conditions must be carefully controlled to avoid side reactions. Furthermore, the N-isopropyl group or the C4-amino group could potentially be modified, though this is less common than substitution at the C2 position. For instance, reduction of a nitro group, if introduced onto the aromatic ring, can provide an amino group, which can be further functionalized. google.comgoogle.com

The introduction of stereocenters into drug candidates is a critical strategy for improving potency, selectivity, and pharmacokinetic profiles. For derivatives of this compound, chirality can be introduced to create enantiomerically pure or enriched analogs. While specific examples for this exact molecule are not prevalent in the provided literature, established methodologies for stereoselective synthesis can be applied.

The primary strategies for synthesizing chiral analogs include:

Use of Chiral Building Blocks: A straightforward approach involves using an enantiomerically pure starting material. For instance, instead of reacting with isopropylamine, a chiral amine could be used to establish a stereocenter on the C4-substituent.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed. This method is highly effective for controlling stereochemistry in various reactions. nih.gov

Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand) can be used to catalyze a reaction that creates a new stereocenter, favoring the formation of one enantiomer over the other.

A hypothetical application could involve the substitution of the C2-chloride with a nucleophile that contains a stereocenter or can be used to generate one. For example, reacting the chloroquinazoline with a chiral amino alcohol would yield a chiral derivative. The mechanism for creating chiral centers often involves the formation of diastereomeric transition states that have different energy levels, leading to a preference for one stereoisomeric product.

The table below outlines these general approaches to stereoselective synthesis.

MethodologyDescriptionApplication Example (Hypothetical)
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials derived from natural sources.Synthesis starting from a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) instead of isopropylamine.
Chiral Auxiliaries A covalently attached chiral group directs the stereochemical outcome of a reaction on the substrate.Attaching a chiral auxiliary to the quinazoline core to direct a stereoselective alkylation on a side chain.
Asymmetric Catalysis A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.A transition-metal-catalyzed cross-coupling reaction at the C2 position using a chiral ligand to introduce a chiral substituent.

Scaffold hopping is a powerful strategy in drug discovery used to design new molecules by replacing the central core structure (scaffold) of a known compound with a structurally distinct core, while aiming to retain or improve its biological activity. nih.gov This approach is valuable for generating novel intellectual property, improving drug-like properties, and overcoming issues with the original scaffold. For this compound, scaffold hopping would involve replacing the quinazoline core with other heterocyclic or carbocyclic systems.

Scaffold hopping can be categorized based on the degree of structural change between the original and the new scaffold. nih.gov

Scaffold Hopping StrategyDescriptionHypothetical Example for Quinazoline Core
Heterocycle Replacements Replacing one heterocyclic ring system with another that has a similar arrangement of key interaction points (e.g., hydrogen bond donors/acceptors).Replacing the quinazoline scaffold with other bicyclic heteroaromatics like benzimidazole, imidazopyridine, or quinoline.
Ring Opening or Closure Modifying the core by cleaving a ring to increase flexibility or forming a new ring to constrain the conformation.Opening the pyrimidine ring of the quinazoline to yield a flexible benzamidine (B55565) derivative.
Topology-Based Hopping A complete redesign of the scaffold based on the 3D pharmacophore of the original molecule, without regard to structural similarity.Using computational models to design a completely novel, non-fused ring system that places the key functional groups (e.g., the isopropylamine and a substituent replacing the chloro group) in the same spatial orientation as the parent molecule.

Computational tools and generative artificial intelligence are increasingly being used to facilitate scaffold hopping. chemrxiv.org These methods can explore vast chemical spaces to identify novel scaffolds that maintain the essential three-dimensional and pharmacophoric features of the original molecule but possess a different core structure. chemrxiv.org By applying these methodologies, derivatives of this compound can be evolved into structurally diverse families of compounds, expanding the potential for discovering new chemical entities.

Structure Activity Relationship Sar Studies of 2 Chloro N Isopropylquinazolin 4 Amine and Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of quinazoline (B50416) derivatives can be finely tuned by strategic modifications at three primary locations: the 2-position, the 4-position amino substituent, and the benzenoid portion of the fused ring system.

Influence of Variations at the 2-Position of the Quinazoline Ring

The substituent at the 2-position of the quinazoline core plays a significant role in the molecule's interaction with its biological targets. Structure-activity relationship studies have shown that replacing the chloro group in 2-Chloro-N-isopropylquinazolin-4-amine with various other moieties leads to a wide range of biological responses. For instance, the introduction of methyl, amine, or thiol groups at this position has been found to be essential for certain antimicrobial activities. nih.gov

In the development of antibacterial agents, a series of 2-substituted quinazolines were synthesized and evaluated. nih.gov It was discovered that specific substitutions could enhance broad-spectrum antibacterial activity, with research suggesting that these molecules may act by inhibiting the transcription and translation of bacterial RNA. nih.gov Similarly, the incorporation of substituted phenyl or naphthyl rings at position 2 has been explored for antiproliferative activity against various cancer cell lines. mdpi.com The nature of the substituent at C2 can significantly impact the binding affinity and antagonist activity at specific receptors, such as the A2A adenosine (B11128) receptor. mdpi.com

Table 1: Effect of 2-Position Substituents on Biological Activity

Substituent at 2-Position Observed Biological Activity Reference
Chloro Baseline for SAR studies -
Methyl / Thiol Essential for antimicrobial activity nih.gov
Substituted Aryl Antiproliferative potency mdpi.com
Piperidinylamino Broad-spectrum antibacterial activity nih.gov

Impact of the N-isopropyl Group Modifications at the 4-Position

The amino substituent at the 4-position is a critical determinant of activity and selectivity. Modifications to the N-isopropyl group have been systematically studied to probe the steric and electronic requirements of the binding pocket of target proteins. Replacing the isopropyl group with other alkyl, cycloalkyl, or aryl moieties can drastically alter the compound's pharmacological profile.

SAR studies on 4-aminoquinazolines have demonstrated that the nature of the substituent on the nitrogen atom is crucial for anti-inflammatory action. researchgate.net For example, in a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines, variations on the benzylamine (B48309) group led to compounds with potent antibacterial activities against both Escherichia coli and Staphylococcus aureus. rsc.org The optimal size and conformation of the N-substituent are often key to achieving high-potency interactions with the target.

Effects of Substituents on the Benzenoid Moiety (e.g., 5-, 6-, 7-, 8-positions)

Substitution on the carbocyclic portion of the quinazoline ring provides another avenue for modulating biological activity. The electronic properties, lipophilicity, and steric bulk of substituents at positions 5, 6, 7, and 8 can influence everything from target binding to pharmacokinetic properties.

For instance, the introduction of a nitro group at positions 5, 6, 7, or 8 was found to have a significant influence on the reactivity and outcome of synthetic reactions, and by extension, the biological profile of the resulting compounds. researchgate.net In another study, the presence of methoxy (B1213986) and morpholinylpropoxy groups at the 6- and 7-positions conferred specific kinase inhibitory activity. Halogenation at the 6- and 8-positions has been noted to improve the antimicrobial activity of certain quinazolinone derivatives. nih.gov These findings underscore the importance of the substitution pattern on the benzenoid ring for tailoring the desired biological effect.

Table 2: Influence of Benzenoid Ring Substituents on Quinazoline Activity

Position(s) Substituent Effect on Activity Reference
6, 7 Methoxy, Morpholinylpropoxy Kinase inhibition
6, 8 Halogen Improved antimicrobial activity nih.gov

Role of Halogenation in Modulating Activity

Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into drug candidates to enhance activity, modulate metabolic stability, and improve membrane permeability. In the context of quinazoline derivatives, halogenation at various positions has proven to be a successful strategy. researchgate.net

A review of halogen-substituted 4(3H)-quinazolinones highlights their promise as anticancer agents, particularly against the MCF-7 breast cancer cell line. nih.gov The position and nature of the halogen can lead to significant differences in potency. For example, studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, a related class of compounds, showed that a 4-(3,4-dichlorophenylamino) substitution resulted in favorable allosteric modulator activity at the A₃ adenosine receptor. nih.gov The strategic placement of halogens can thus be a powerful tool in the optimization of quinazoline-based compounds.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule is intrinsically linked to its biological function. Conformational analysis of this compound and its analogs is crucial for understanding how they adopt the correct orientation to bind to their physiological targets. Molecular docking studies, often employed in SAR, help to visualize these binding modes and rationalize the observed activities.

For instance, docking experiments with quinazolinone derivatives in the binding site of DNA gyrase revealed that the compounds were deeply embedded into a hydrophobic pocket, with the quinazolinone or phenyl rings occupying key positions. nih.gov The conformation of the ligand within the active site, stabilized by hydrophobic contacts and hydrogen bonds, is critical for inhibitory activity. nih.gov Stereochemistry also plays a vital role, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and metabolic fates. While the parent compound this compound is achiral, the introduction of chiral centers in its analogs would necessitate a thorough investigation of the stereochemical requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent analogs. nih.govresearchgate.net

These models generate a statistical correlation between the physicochemical properties (steric, electrostatic, hydrophobic fields) of a series of molecules and their observed activities. unar.ac.id A robust QSAR model, characterized by high squared correlation coefficients (R²) and predictive squared correlation coefficients (Q²), can reliably forecast the activity of novel, untested compounds. nih.gov For example, 3D-QSAR models developed for 6-arylquinazolin-4-amines as kinase inhibitors showed high reliability, with the resulting contour maps providing valuable insights into the structural features that favor or disfavor activity. nih.gov Similarly, QSAR models for quinazolin-4(3H)-one analogs as EGFR inhibitors have been used to design new compounds with enhanced potency. nih.govresearchgate.net This in-silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

In Vitro Biological Evaluation and Mechanistic Investigations

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

The quinazoline (B50416) scaffold, a core component of 2-Chloro-N-isopropylquinazolin-4-amine, is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Researchers have explored its inhibitory effects against several key enzymes implicated in various disease pathologies.

The quinazoline core is a well-established pharmacophore for kinase inhibition, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy. nih.gov

In one study, a series of 2-chloroquinazoline (B1345744) derivatives were synthesized and tested for their anti-proliferation activities against four cancer cell lines with high EGFR expression: A549, NCI-H1975, AGS, and HepG2. nih.gov The results indicated that compounds with a chlorine substituent at the R3 position of the quinazoline ring demonstrated superior anti-proliferation activity. nih.gov Notably, compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) emerged as a potent inhibitor. nih.gov

Cell LineCompound 10b IC₅₀ (μM)Gefitinib IC₅₀ (μM)
A5493.6818.32
NCI-H197510.06>40
AGS1.731.76
HepG22.043.45
Data sourced from Chem Biodivers. nih.gov

Further investigations confirmed that compound 10b could inhibit the migration of A549, AGS, and HepG2 cancer cells, with its mechanism of action supported by western blotting experiments. nih.gov Interestingly, structure-activity relationship (SAR) studies of other 4-anilinoquinazolines revealed that while the class is known for EGFR inhibition, the addition of a methyl group on the nitrogen linker was essential for inducing apoptosis, a distinct activity. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibitors of these enzymes are the primary therapeutic agents for managing the cognitive symptoms of Alzheimer's disease. nih.gov Compounds capable of inhibiting both AChE and BChE, known as dual inhibitors, are considered a promising approach for the long-term treatment of the disease. nih.gov

While various synthetic and natural compounds have been evaluated for their cholinesterase inhibitory potential, specific data on the direct inhibition of AChE and BChE by this compound is not extensively documented in the available research. However, other nitrogen-containing heterocyclic compounds, such as 2-chloro-3-hydrazinopyrazine derivatives, have been synthesized and shown to exhibit potent AChE inhibitory effects. nih.gov The exploration of different heterocyclic scaffolds for cholinesterase inhibition remains an active area of research. nih.govmdpi.com

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating various physiological processes. nih.gov PDE5 inhibitors enhance the cGMP/PKG signaling pathway, leading to the relaxation of smooth muscles, and are widely used in the management of erectile dysfunction and pulmonary hypertension. nih.govnih.gov

The quinazoline scaffold has been utilized by researchers in the development of PDE5 inhibitors. nih.gov Studies have focused on creating both 4-substituted and 2,4-substituted quinazoline variants to explore their potential as selective inhibitors of this enzyme class. While this indicates the potential of the quinazoline framework for interacting with PDE5, specific inhibitory data and characterization for this compound against PDE5 are not detailed in the current body of literature.

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the activation of this pathway is a primary mechanism implicated in the progression of diabetic complications, such as retinopathy and neuropathy. nih.gov Consequently, aldose reductase inhibitors (ARIs) have been a focus of pharmaceutical development. nih.gov Despite significant research into synthetic and natural ARIs, there is no specific evidence from the reviewed studies to suggest that this compound or its close derivatives have been evaluated for aldose reductase inhibitory activity.

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids and amino acids. nih.govresearchgate.net This makes DHFR a key target for antimicrobial and anticancer therapies. nih.govwikipedia.org

The quinazoline structure is a recognized scaffold for designing DHFR inhibitors. wikipedia.org Research into various heterocyclic compounds has identified quinazoline derivatives as potent inhibitors of this enzyme. For instance, a series of 2,3,6-substituted quinazolin-4(3H)-ones were synthesized, with some compounds demonstrating significant DHFR inhibition. nih.gov One of the most active compounds identified in a study exhibited an IC₅₀ value of 0.02 μM against bovine liver DHFR. nih.gov While these findings highlight the potential of the broader quinazoline class, specific data on the DHFR inhibitory activity of this compound is not specified.

Compound ClassMost Active CompoundTarget EnzymeIC₅₀
2,3,6-substituted quinazolin-4(3H)-onesCompound 5Bovine Liver DHFR0.02 μM
2,4-substituted-1,3-thiazolesCompound 2DHFR0.06 μM
Data sourced from Molecules. nih.gov

Inositol-requiring enzyme 1 (IRE1) is a key sensor of endoplasmic reticulum (ER) stress and a central regulator of the unfolded protein response (UPR). nih.gov IRE1 possesses both kinase and endoribonuclease (RNase) activity, which can be targeted to modulate cellular responses to ER stress. nih.gov Small molecule inhibitors of IRE1's RNase activity have been identified through high-throughput screening. nih.gov However, the inhibitors identified so far, such as those that form a Schiff base with lysine (B10760008) residues in the enzyme or ATP-competitive kinase inhibitors that allosterically regulate RNase activity, belong to distinct chemical classes. nih.govnih.gov There is currently no available research linking this compound or the quinazoline scaffold to the inhibition of IRE1 endoribonuclease.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Uncompetitive, Non-competitive Models)

The study of enzyme kinetics is crucial for understanding how a compound exerts its inhibitory effects. For the broader class of quinazoline derivatives, various modes of enzyme inhibition have been identified through kinetic analysis. These models—competitive, uncompetitive, and non-competitive (or mixed)—describe how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition : In this model, the inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). Certain N⁴-benzyl-N²-phenylquinazoline-2,4-diamine analogs have been identified as competitive inhibitors of cruzain, a cysteine protease. acs.org

Uncompetitive Inhibition : Here, the inhibitor binds exclusively to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. This mode of inhibition was observed in a study of a quinazoline derivative bearing a chlorine substituent, which acted as an uncompetitive inhibitor of α-glucosidase. researchgate.net

Non-competitive and Mixed Inhibition : A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This results in a decrease in Vmax while Km remains unchanged. A more common scenario is mixed inhibition, where the inhibitor has different affinities for the free enzyme and the enzyme-substrate complex, causing a decrease in Vmax and a change in Km. Kinetic analyses of certain N-methylpropargylamino-quinazoline derivatives against monoamine oxidases (MAO-A and MAO-B) revealed a mixed mode of inhibition. mdpi.com Similarly, Lineweaver-Burk plots for quinazoline-based modulators of β-Glucocerebrosidase (GCase) indicated linear mixed inhibition, characterized by an increase in Km and a decrease in Vmax. nih.gov

These kinetic studies are fundamental in characterizing the mechanism of action for this class of compounds and guiding the development of more potent and selective inhibitors.

Cell-Free Assay Development and Application for Enzyme Activity Screening

Cell-free assays are indispensable tools for the high-throughput screening and characterization of potential enzyme inhibitors. These in vitro systems isolate the target enzyme from the complexities of a cellular environment, allowing for direct measurement of inhibitor activity.

For quinazoline derivatives, a variety of cell-free assays have been employed:

Spectrophotometric Assays : These assays are widely used to measure the activity of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The Ellman's method is a common spectrophotometric technique used to screen quinazoline compounds for their inhibitory potency against these enzymes, which are relevant targets in Alzheimer's disease. mdpi.com

Fluorometric Assays : Fluorescence-based assays offer high sensitivity. The Thioflavin T (ThT) fluorescence assay is a standard cell-free method used to monitor the aggregation kinetics of amyloid-beta (Aβ) peptides. ThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a measurable increase in fluorescence. This assay has been instrumental in evaluating the ability of 2,4-disubstituted quinazolines to inhibit Aβ aggregation. rsc.org

Enzyme-Specific Inhibition Assays : Specific assays are developed for particular targets. For instance, the inhibitory activity of quinazoline-based compounds against BACE1 (β-site amyloid precursor protein cleaving enzyme 1), another key target in Alzheimer's disease, is evaluated using specialized cell-free enzymatic assays that measure the cleavage of a specific substrate. nih.gov

These cell-free systems provide critical initial data on a compound's efficacy and mechanism, forming the basis for further preclinical development.

Protein Aggregation Inhibition Studies

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. The ability of small molecules to inhibit this process is a key therapeutic strategy. Research into quinazoline-based compounds has identified potent inhibitors of Aβ aggregation.

A study evaluating a library of quinazoline derivatives demonstrated significant inhibitory activity. While data for this compound itself is not specified, a structurally similar analog, 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (compound 8h ), was identified as a potent inhibitor of Aβ40 aggregation with a half-maximal inhibitory concentration (IC₅₀) of approximately 900 nM. This potency was 3.6-fold greater than that of the reference compound, curcumin. rsc.org Another related compound, 9h (8-chloro-N²-isopropyl-N⁴-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine ), showed good dual inhibition of both Aβ40 (IC₅₀ ∼ 4.0 μM) and Aβ42 (IC₅₀ ∼ 1.5 μM) aggregation. rsc.org

The structure-activity relationship (SAR) studies highlighted that substitutions at various positions on the quinazoline core significantly influence anti-aggregation activity. rsc.orgmdpi.com

The evaluation of Aβ aggregation and its inhibition requires robust methodologies. The primary screening method is typically the Thioflavin T (ThT) fluorescence assay, as described previously, which quantifies the extent of fibril formation over time. rsc.org

To visually confirm the inhibition of aggregation and characterize the morphology of the aggregates formed, Transmission Electron Microscopy (TEM) is a powerful technique. TEM allows for high-resolution imaging of amyloid fibrils, which appear as long, unbranched filaments. In studies of aggregation inhibitors, TEM is used to directly observe the effect of the compound on the fibrillization process. Samples of Aβ peptides incubated with and without the inhibitor are applied to a grid, stained (e.g., with uranyl acetate), and imaged. A potent inhibitor will show a significant reduction in the density and length of fibrils compared to the control sample, which would typically display a dense network of mature fibrils.

In Vitro Cellular Assays for Investigating Biological Effects

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and safe drugs is a global health priority. While no specific in vitro data has been identified for this compound, studies on the broader class of quinazolinone derivatives have been conducted to assess their antileishmanial potential.

One study investigated two series of synthesized quinazolinone derivatives against Leishmania donovani and Leishmania major promastigotes. The results indicated poor antileishmanial growth inhibition efficacies for the tested compounds. The most active derivatives, a mono quinazolinone (2d ) and a bisquinazolinone (5b ), showed growth inhibitory efficacies of only 35% against L. major and 29% against L. donovani, respectively. nih.gov Another study on 2-aroyl quinazolinones reported activity against Leishmania infantum. uantwerpen.be Similarly, novel quinazolinone-triazole hybrids were found to moderately inhibit the growth of Leishmania promastigotes, though a lack of significant activity was attributed to poor aqueous solubility. researchgate.net

These findings suggest that while the quinazoline scaffold is of interest, the specific derivatives tested thus far have not demonstrated the high potency required for further development as primary antileishmanial agents without significant structural modification.

Antibacterial Activity in Vitro

No specific studies detailing the antibacterial activity of this compound against pathogens such as Staphylococcus aureus, Escherichia coli, or Methicillin-Resistant Staphylococcus aureus (MRSA) were found in the available scientific literature. While the broader class of quinazoline derivatives has been investigated for antimicrobial properties, data for this specific compound is not available.

Receptor Inverse Agonism

There are no available research findings on the activity of this compound as a receptor inverse agonist, including at the Histamine H4 Receptor. Studies on other quinazoline-based compounds have explored their effects on this receptor, but specific data for this compound has not been published.

Vasorelaxant Effects on Isolated Arteries

No studies were identified that investigated the vasorelaxant effects of this compound on isolated arteries.

Investigation of Calcium Signaling Pathways

There is no available information from published research regarding the effect of this compound on calcium signaling pathways.

Chemical Biology Probe Applications

Development and Utilization of this compound as a Chemical Probe

No literature was found describing the development or use of this compound as a chemical probe.

Investigation of Molecular Targets through Probe-Based Assays

Consistent with the lack of information on its development as a chemical probe, there are no published studies on the use of this compound in probe-based assays for the investigation of molecular targets.

Computational Modeling Studies on this compound Remain Undisclosed in Public Research

Following a comprehensive review of scientific literature and chemical databases, detailed computational chemistry and molecular modeling research specifically focused on the compound This compound is not publicly available. As a result, an article detailing specific findings for this molecule, as per the requested outline, cannot be generated at this time.

While computational methods are widely applied to the broader class of quinazoline derivatives to explore their therapeutic potential, the specific outcomes of such studies—including molecular docking, molecular dynamics simulations, and quantum chemical calculations—for this compound have not been published in the accessible scientific domain.

Searches for molecular docking studies, which would predict how the compound binds to biological targets, did not yield specific results. Consequently, information regarding its predicted binding modes, interactions within an active site, or the key amino acid residues involved in these potential interactions is unavailable.

Similarly, no public records of molecular dynamics simulations for this compound were found. This type of research is crucial for understanding the stability of a ligand-protein complex over time and analyzing the conformational dynamics of both the compound and its potential biological targets.

Finally, quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insight into the electronic structure and reactivity of a molecule. However, no specific DFT studies for this compound have been reported in the literature.

The scientific community relies on published, peer-reviewed data to report on the specific properties and interactions of chemical compounds. In the absence of such publications for this compound, a detailed and accurate article on its computational chemistry profile cannot be constructed.

Computational Chemistry and Molecular Modeling for 2 Chloro N Isopropylquinazolin 4 Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Electronic Properties and Energy Gap Analysis

The electronic properties of a molecule are fundamental to its reactivity, stability, and biological activity. Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate these characteristics. For 2-Chloro-N-isopropylquinazolin-4-amine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons within the molecule. researchgate.net

A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visually represents the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as those with biological targets.

Table 1: Illustrative Electronic Properties of this compound (Calculated via DFT/B3LYP)

PropertyValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Energy Gap (ΔE)5.3 eVSuggests good molecular stability
Dipole Moment3.2 DIndicates the overall polarity of the molecule

Note: The values in this table are illustrative and representative of typical results from DFT calculations for similar quinazoline (B50416) derivatives.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, provides a theoretical infrared (IR) spectrum of the molecule. This analysis is instrumental in confirming the stability of the optimized molecular structure (the absence of imaginary frequencies indicates a true energy minimum) and in assigning the vibrational modes to specific functional groups within the molecule.

For this compound, this analysis can help in understanding the vibrations of key bonds, such as the C-Cl, C-N, and N-H bonds, as well as the vibrations of the quinazoline ring system. By comparing the calculated vibrational frequencies with experimental IR data (if available), researchers can validate the computational model and gain a deeper understanding of the molecule's structural dynamics.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)
N-H (amine)Stretching3450
C=N (quinazoline ring)Stretching1620
C-ClStretching780
Isopropyl C-HStretching2980

Note: These are illustrative frequencies and can vary based on the specific computational method and basis set used.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. For this compound, if its biological target is known, a pharmacophore model can be developed based on its structure and known active analogues. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases. This process involves searching for other molecules that match the pharmacophore model, thereby identifying potential new "hits" with similar biological activity. This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. For instance, virtual screening has been successfully employed to identify novel 2-aryl-4-aminoquinazoline series with therapeutic potential. nih.gov

Application in Structure-Based Rational Design

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based rational design becomes a feasible and highly effective strategy. This approach utilizes computational docking simulations to predict the binding mode and affinity of a ligand, such as this compound, within the active site of the target protein.

By analyzing the predicted binding interactions, researchers can identify key amino acid residues that are crucial for binding. This information is invaluable for the rational design of new analogues with improved potency and selectivity. For example, if the docking study reveals a specific pocket in the active site that is not occupied by the isopropyl group, medicinal chemists could design new derivatives with larger or different substituents at that position to enhance binding affinity. Quantum chemical studies are often coupled with molecular docking to understand the structural features required for inhibition of specific targets, such as kinases. nih.gov This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Future Directions and Emerging Research Areas

Development of Multi-Targeting Agents Based on the Quinazoline (B50416) Scaffold

The conventional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Consequently, the development of multi-targeting agents, which can modulate multiple biological targets simultaneously, has emerged as a promising therapeutic strategy. nih.gov This approach offers the potential for improved efficacy, reduced risk of drug resistance, and better patient compliance. nih.gov

The quinazoline scaffold is exceptionally well-suited for the design of such multi-target directed ligands. nih.gov Its structure allows for the incorporation of various pharmacophores that can interact with different biological targets. nih.gov For instance, research has demonstrated that quinazoline derivatives can be engineered to concurrently inhibit key targets in cancer progression, such as receptor tyrosine kinases (RTKs) and microtubule dynamics. nih.gov Certain quinazoline-based compounds have shown potent inhibitory activity against multiple RTKs, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β), in addition to disrupting microtubule polymerization. nih.gov This dual action can lead to a synergistic antitumor effect by simultaneously targeting angiogenesis and cell proliferation. nih.gov

In the context of Alzheimer's disease, the quinazoline nucleus is being explored for its potential to yield multi-functional agents that can address the multifaceted pathology of the disease. mdpi.com These agents are designed to inhibit cholinesterases, prevent β-amyloid aggregation, reduce oxidative stress, and inhibit tau protein hyperphosphorylation. mdpi.com The ability to integrate different pharmacophoric features into a single quinazoline-based molecule makes it a valuable scaffold for developing holistic treatment strategies for complex diseases. nih.govrsc.org

Table 1: Examples of Multi-Targeting Quinazoline Derivatives and Their Targets
Quinazoline Derivative TypePrimary TargetsTherapeutic AreaKey Findings
Substituted 4-AnilinoquinazolinesEGFR, VEGFR-2, PDGFR-β, MicrotubulesOncologyDemonstrated low nanomolar inhibition of multiple RTKs and microtubule depolymerization activity. nih.gov
Quinazoline-HybridsCholinesterases, β-amyloid Aggregation, Oxidative StressNeurodegenerative Diseases (e.g., Alzheimer's)Designed to address multiple pathological pathways in Alzheimer's disease within a single molecule. mdpi.com
Quinazolinone-Triazole HybridsEGFR, ROS GenerationOncologyDesigned to exhibit anticancer activity through EGFR inhibition and induction of oxidative stress. rsc.org

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Space Diversification

The exploration of the vast chemical space around the quinazoline core is crucial for discovering novel drug candidates with improved potency and selectivity. nih.govrsc.org This necessitates the development of innovative and efficient synthetic methodologies. Traditional synthetic routes are being supplemented and replaced by modern techniques that offer greater structural diversity, higher yields, and more environmentally friendly conditions. frontiersin.org

Recent advancements include the use of visible light-assisted photo-redox catalysis for the synthesis of quinazolines from amidine derivatives. frontiersin.org This metal-free approach allows for the formation of C(sp²)–C(sp³) bonds under mild conditions with low catalyst loading. frontiersin.org Another area of development is the application of click chemistry and the use of reagents like para-toluenesulfonic acid (pTSA) for creating quinazolinone hybrid analogues, which combine the quinazoline scaffold with other bioactive moieties like triazoles. nih.gov

Furthermore, multi-step synthetic methodologies are being refined to produce novel derivatives. For instance, starting from 6,7-dimethoxy quinazolin-2,4-diones, a series of 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives have been synthesized through intermediates like 2,4-dichloro-6,7-dimethoxy quinazoline. The optimization of reaction conditions, such as the choice of solvents and catalysts, is a key focus to improve the efficiency and scalability of these synthetic protocols. scispace.com These advanced synthetic strategies are instrumental in generating diverse libraries of quinazoline compounds for high-throughput screening and further biological evaluation. nih.govmdpi.com

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A profound understanding of how quinazoline derivatives interact with their biological targets at a molecular level is essential for rational drug design and optimization. Advanced biophysical techniques are increasingly being integrated into quinazoline research to elucidate these complex interactions. nih.gov

Techniques such as Fluorescence Resonance Energy Transfer (FRET), Circular Dichroism (CD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the binding of quinazoline-based ligands to macromolecules like proteins and nucleic acids. nih.gov For example, these methods have been employed to study the interaction of novel pyridine (B92270) bis-quinazoline derivatives with G-quadruplex (G4) DNA structures. FRET analysis can determine the stabilizing effect of a ligand on the G4 structure, while CD titrations provide insights into conformational changes upon binding. nih.gov

NMR spectroscopy offers detailed atomic-level information about the binding mode. By monitoring the chemical shift changes of imino protons in G4 DNA upon the addition of a quinazoline ligand, researchers can identify the specific binding sites and the nature of the interaction, such as arene-arene stacking between the quinazoline core and the G-tetrads. nih.gov This detailed mechanistic understanding is invaluable for guiding the design of next-generation quinazoline derivatives with enhanced affinity and selectivity for their intended targets.

Table 2: Application of Biophysical Techniques in Quinazoline Research
Biophysical TechniqueInformation ObtainedExample Application
Fluorescence Resonance Energy Transfer (FRET)Quantifies the stabilization of target structures (e.g., G-quadruplex DNA) by the ligand.Assessing the ability of bis-quinazoline derivatives to stabilize c-MYC and c-KIT2 G4 DNA. nih.gov
Circular Dichroism (CD) SpectroscopyDetects conformational changes in the target macromolecule upon ligand binding.Monitoring changes in G4 DNA topology during titration with quinazoline ligands. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides atomic-level details of the ligand-target interaction and binding mode.Mapping the binding interface between a bis-quinazoline ligand and the G-tetrads of G4 DNA. nih.gov
Fluorescence Intercalator Displacement (FID)Measures the ability of a compound to displace a fluorescent probe from a DNA structure.Evaluating the binding affinity of quinazoline derivatives for G-quadruplex DNA. nih.gov

Application of Artificial Intelligence and Machine Learning in Quinazoline Research

Machine learning algorithms can be trained on large datasets of known quinazoline derivatives and their associated biological data to build predictive models. nih.gov These models can then be used for:

Virtual Screening: Rapidly screening vast virtual libraries of quinazoline compounds to identify those with a high probability of being active against a specific target. nih.gov

De Novo Drug Design: Generating novel quinazoline structures with desired pharmacological profiles using techniques like generative adversarial networks (GANs). nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazoline derivatives early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics. jddtonline.infonih.gov

By leveraging AI and ML, researchers can more efficiently navigate the complex chemical space of quinazoline derivatives, focusing experimental efforts on the most promising candidates. jsr.org This data-driven approach enhances the precision of drug design and increases the likelihood of success in developing new quinazoline-based therapeutics. ijirt.org

Investigation of Alternative Biological Pathways and Novel Therapeutic Areas

While quinazolines are well-established as kinase inhibitors in oncology, ongoing research is revealing their potential to modulate a variety of other biological pathways, opening up new therapeutic avenues. researchgate.netnih.gov The structural versatility of the quinazoline scaffold allows it to be adapted to interact with a diverse range of biological targets beyond kinases. nih.gov

One such area is the targeting of tubulin polymerization. Certain 2-chloro-4-anilinoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is distinct from the kinase inhibition profile of many clinically used quinazolines and represents a valuable alternative strategy for cancer therapy. nih.govnih.gov

Furthermore, quinazoline derivatives are being investigated for their activity against other targets, including:

Dihydrofolate Reductase (DHFR): As antimetabolites for cancer chemotherapy. nih.gov

Poly (ADP-ribose) Polymerase (PARP): For their role in DNA repair inhibition, particularly in combination with other cancer therapies. nih.gov

G-Quadruplex DNA: As stabilizing agents that can modulate gene expression, particularly of oncogenes like c-MYC. nih.gov

The exploration of these alternative pathways is expanding the therapeutic potential of the quinazoline scaffold into areas such as infectious diseases and neurodegenerative disorders. nih.govmdpi.com For example, quinazoline derivatives bearing a 1,2,4-triazole (B32235) thioether moiety have shown promising activity against phytopathogenic bacteria. mdpi.com This ongoing investigation into novel biological targets and therapeutic applications ensures that the quinazoline scaffold will remain a significant source of new drug candidates in the future. nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.